(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol
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Overview
Description
(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and an azetidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the hydroxy and methoxyphenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play crucial roles in binding to these targets, while the azetidinyl ring may influence the compound’s overall conformation and reactivity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-hydroxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol
- (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-ethylphenyl)methyl)-2-azetidinyl]-1,2-ethanediol
- (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methylphenyl)methyl)-2-azetidinyl]-1,2-ethanediol
Uniqueness
The uniqueness of (1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol lies in its specific combination of functional groups and stereochemistry. The presence of the methoxy group, in particular, distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19NO4 |
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Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[3-hydroxy-1-[(4-methoxyphenyl)methyl]azetidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C13H19NO4/c1-18-10-4-2-9(3-5-10)6-14-7-11(16)13(14)12(17)8-15/h2-5,11-13,15-17H,6-8H2,1H3 |
InChI Key |
QIUSBMIBEHVFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2C(CO)O)O |
Origin of Product |
United States |
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